

Jatrorrhizine: A Technical Guide to its Natural Sources, Plant Distribution, and Analysis

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Compound of Interest

Compound Name: Jatrorrhizine

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Introduction

Jatrorrhizine is a protoberberine isoquinoline alkaloid with a growing body of research highlighting its diverse pharmacological activities. As interest in this natural compound for drug development intensifies, a comprehensive understanding of its botanical sources, distribution, and analytical methodologies is paramount. This technical guide provides an in-depth overview of **jatrorrhizine**, focusing on its natural origins, quantitative distribution in various plant species, detailed experimental protocols for its analysis, and insights into its molecular mechanisms of action.

Natural Sources and Plant Distribution of Jatrorrhizine

Jatrorrhizine is widely distributed throughout the plant kingdom, primarily within the families Berberidaceae, Ranunculaceae, Menispermaceae, Papaveraceae, Annonaceae, and Rutaceae.^{[1][2][3][4]} The alkaloid is typically found in the roots, rhizomes, and stem bark of these plants.^{[1][3]}

Major Plant Genera Containing Jatrorrhizine

Several genera are recognized as significant sources of **jatrorrhizine**:

- Berberis (Barberry): Various species of Berberis are well-documented to contain **jatrorrhizine**.^{[1][3]} These shrubs are characterized by their yellow wood and spiny deciduous or evergreen nature.^[3]
- Coptis (Goldthread): Species such as Coptis chinensis are traditional sources of protoberberine alkaloids, including **jatrorrhizine**, primarily in their rhizomes.^{[1][3][4]}
- Tinospora: Tinospora cordifolia and Tinospora sagittata are notable sources of **jatrorrhizine**.^{[1][3][4]}
- Mahonia (Oregon Grape): This genus, closely related to Berberis, contains **jatrorrhizine** in its stem and other parts.^{[2][3][5]}
- Phellodendron (Cork Tree): The bark of Phellodendron amurense is a known source of **jatrorrhizine**.^{[1][3]}
- Corydalis: Several species within this genus have been identified to contain **jatrorrhizine**.^{[3][6][7]}
- Jateorhiza: Jateorhiza palmata is another significant source of this alkaloid.

Quantitative Distribution of Jatrorrhizine in Various Plant Species

The concentration of **jatrorrhizine** can vary significantly depending on the plant species, the specific part of the plant, and the season of collection. The following tables summarize the quantitative data available in the literature.

Plant Species	Plant Part	Jatrorrhizine Content (% w/w)	Reference
Berberis asiatica	Not Specified	0.264 ± 0.012	[8]
Berberis lycium	Not Specified	0.072 ± 0.004	[9]
Mahonia japonica	Stem	Varies (qualitative)	[2]
Mahonia aquifolium	Stem Bark	Varies (qualitative)	[8]
Phellodendron amurense	Root Bark	Highest concentration	[5]
Phellodendron amurense	Trunk Bark	High concentration	[5]
Phellodendron amurense	Perennial Branch Bark	Moderate concentration	[5]
Phellodendron amurense	Annual Branches	Low concentration	[5]
Phellodendron amurense	Leaves	Lowest concentration	[5]

Table 1: **Jatrorrhizine** Content in Berberis, Mahonia, and Phellodendron Species

Plant Species	Plant Part	Jatrorrhizine Content (µg/mL or other units)	Reference
Coptis chinensis	Rhizome	12.35 µg/mL (in mixed standard solution)	[10]
Tinospora cordifolia	Stem	Varies (qualitative)	[11]

Table 2: **Jatrorrhizine** Content in Coptis and Tinospora Species

Experimental Protocols

Extraction and Isolation of Jatrorrhizine

Protocol 1: Acid-Base Extraction from Medicinal Plants^[9]

- Pulverization: Grind the dried plant material (e.g., roots, rhizomes, bark) into a coarse powder.
- Acidic Extraction: Reflux the powdered material with an acidic aqueous solvent (0.1-2% acid such as HCl or H₂SO₄ in water, ethanol, or methanol) to extract the alkaloids in their salt form.
- Solvent Recovery: Concentrate the extract under reduced pressure to remove the solvent.
- Acid-Base Partitioning:
 - Dissolve the concentrated extract in an acidic aqueous solution.
 - Wash the acidic solution with an immiscible organic solvent (e.g., chloroform, ethyl acetate) to remove neutral and weakly basic impurities.
 - Adjust the pH of the aqueous phase to alkaline (pH 8-14) using a base (e.g., ammonia, NaOH).
 - Extract the liberated free base of **jatrorrhizine** with an organic solvent.
- Purification: The crude **jatrorrhizine** can be further purified by recrystallization or column chromatography to achieve a purity of over 80%.

Protocol 2: Methanolic Extraction from Mahonia Stem^[2]

- Sample Preparation: Pulverize 2 g of Mahonia stem.
- Ultrasonication:
 - Sonicate the pulverized material in 10 mL of methanol for 30 minutes.
 - Repeat the sonication twice with 5 mL of methanol for 20 minutes each.
- Centrifugation and Filtration:

- Combine the extracts and centrifuge at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 µm membrane filter prior to analysis.

Quantification of Jatrorrhizine by High-Performance Liquid Chromatography (HPLC)

Protocol 3: RP-HPLC for Quantification in *Phellodendri Amurensis* Cortex[3]

- Chromatographic System:
 - Column: Phenomenex Gemini C18 (4.6 mm x 250 mm, 5 µm).
 - Mobile Phase: Acetonitrile and water containing 0.1% phosphoric acid in a gradient elution mode.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 25°C.
 - Detection Wavelength: 345 nm.
- Sample Preparation: Prepare extracts of *Phellodendri Amurensis* Cortex and filter before injection.
- Quantification: Create a calibration curve using a certified reference standard of **jatrorrhizine**. The average recovery for **jatrorrhizine** using this method has been reported to be 98.94%.

Protocol 4: UPLC-QQQ-MS/MS for Quantification in *Coptis chinensis* Rhizome[10]

- Chromatographic System:
 - Column: Waters Acquity UPLC C18 (2.1 mm x 100 mm, 1.7 µm).
 - Mobile Phase: A gradient of 0.1% acetic acid in water (A) and acetonitrile (B).
 - 0-3 min: 10-14% B

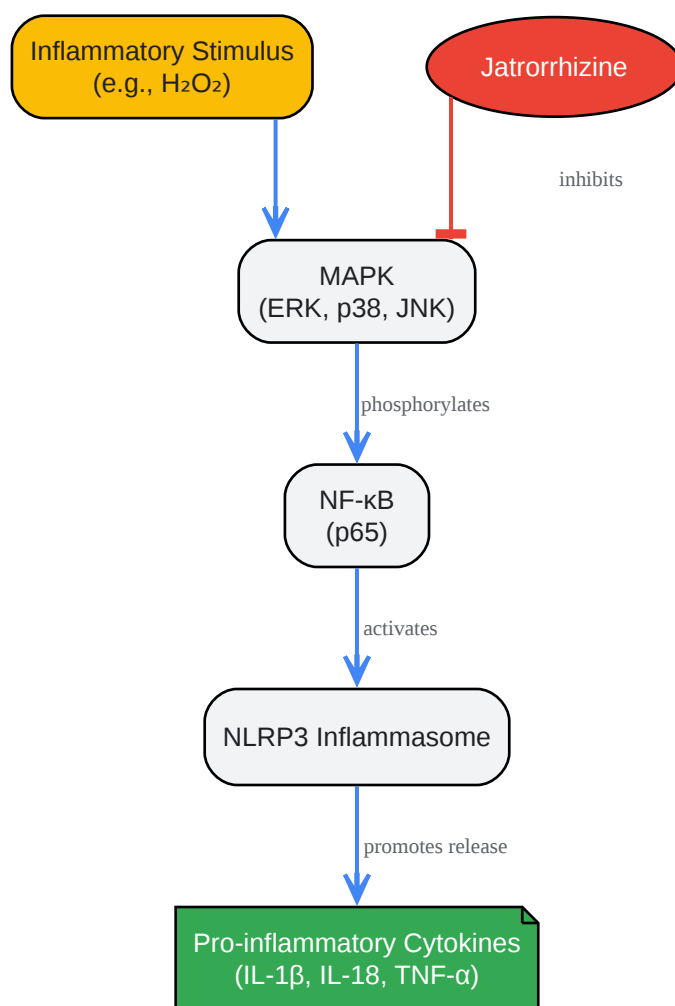
- 3-9 min: 14-16% B
- 9-13 min: 16-25% B
- 13-14 min: 25-80% B
- 14-16 min: 80% B
- Flow Rate: 0.35 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 2 µL.
- Mass Spectrometry: Triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
- Sample Preparation:
 - Prepare a stock solution of **jatrorrhizine** standard in methanol.
 - Prepare extracts of *Coptis chinensis* rhizome.
- Quantification: Generate a calibration curve from the standard solution and determine the concentration in the samples.

Signaling Pathways and Experimental Workflows

Jatrorrhizine exerts its pharmacological effects by modulating several key intracellular signaling pathways.

MAPK/NF-κB/NLRP3 Signaling Pathway

Jatrorrhizine has been shown to inhibit the inflammatory response in microglia by regulating the MAPK/NF-κB/NLRP3 signaling pathway.^{[1][12]} It attenuates the phosphorylation of ERK, p38, and JNK, which are components of the MAPK pathway. This, in turn, inhibits the phosphorylation of NF-κB p65, preventing its translocation to the nucleus and subsequent activation of the NLRP3 inflammasome, leading to a reduction in the production of pro-inflammatory cytokines like IL-1β and IL-18.^[1]

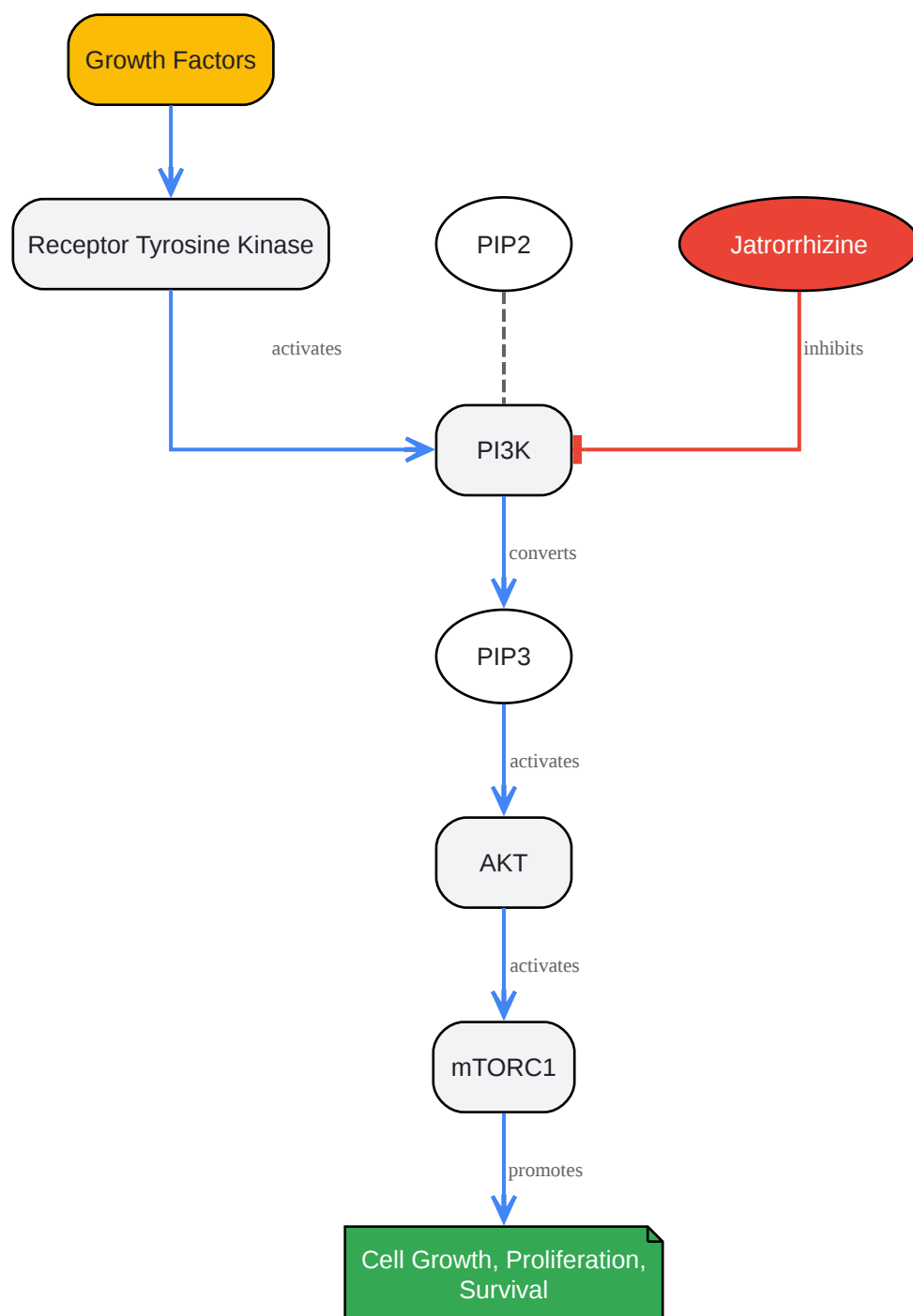


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Jatrorrhizine's inhibition of the MAPK/NF-κB/NLRP3 pathway.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell proliferation, survival, and metabolism.[13][14][15][16][17] **Jatrorrhizine** has been reported to modulate this pathway, which is often dysregulated in various diseases, including cancer.[3]

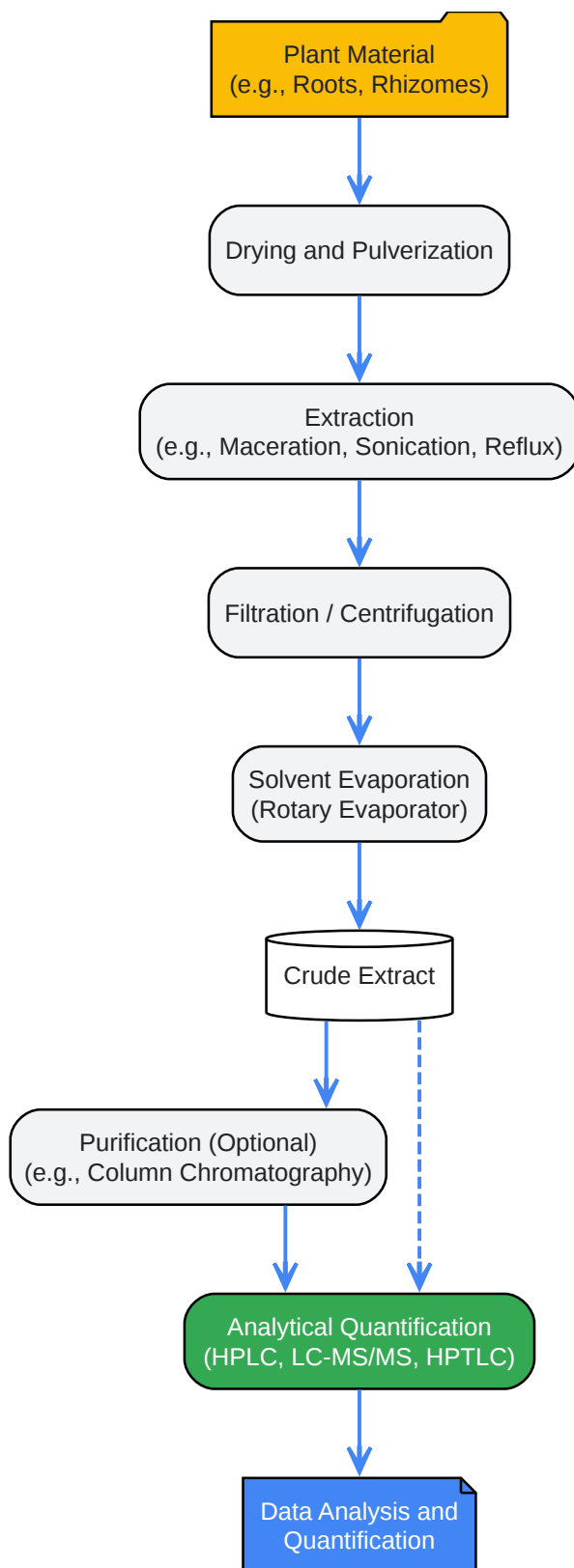


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Modulation of the PI3K/AKT/mTOR pathway by **jatrorrhizine**.

Experimental Workflow for Jatrorrhizine Analysis

The following diagram illustrates a typical experimental workflow for the extraction and quantification of **jatrorrhizine** from plant materials.



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A typical workflow for **jatrorrhizine** extraction and analysis.

Conclusion

Jatrorrhizine is a promising isoquinoline alkaloid with a broad spectrum of pharmacological activities. Its widespread occurrence in various medicinal plants, particularly in the genera Berberis, Coptis, and Mahonia, makes it an accessible target for natural product research. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of **jatrorrhizine** in plant matrices. Furthermore, the elucidation of its interactions with key signaling pathways, such as MAPK/NF-κB and PI3K/AKT/mTOR, offers valuable insights for future drug discovery and development efforts. This technical guide serves as a foundational resource for researchers and professionals dedicated to advancing the scientific understanding and therapeutic application of **jatrorrhizine**.

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